4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one - 1798677-87-8

4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Catalog Number: EVT-2501869
CAS Number: 1798677-87-8
Molecular Formula: C13H15NO4
Molecular Weight: 249.266
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3β,3β,5-Tribromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one

  • Compound Description: This compound is a brominated derivative of dehydroacetic acid (DHA), a precursor commonly used in the synthesis of 2H-pyran-2-ones. It serves as a key intermediate in synthesizing various substituted thiazoles. []
  • Relevance: Structurally, this compound shares the core 4-hydroxy-6-methyl-2H-pyran-2-one scaffold with the target compound, 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The key difference lies in the substituent at the 3-position of the pyranone ring. []

(4-hydroxy-3-[3-(1H-indole-3-yl)-acryloyl]-6-methyl-2H-pyran-2-one)

  • Compound Description: This compound features an indole ring linked to the pyranone core via an acryloyl group. It acts as a bidentate chelate ligand, coordinating to metal ions through the two oxygen atoms of the pyranone moiety. Its metal complexes have shown promising antimicrobial activity. []

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound is synthesized via a tandem Knoevenagel–Michael reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, phenylglyoxal hydrate, and 1,3-dimethylbarbituric acid. It incorporates both pyranone and pyrimidine-2,4,6-trione moieties within its structure, making it a promising candidate for medicinal chemistry applications. []

3-[1-Aryl(Alkyl)-2-Pyridin-2-yl-Ethyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones

  • Compound Description: This series of compounds are synthesized through a one-pot reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, aldehydes, and 2-methylpyridine. They are characterized by the presence of a pyridine ring linked to the pyranone core via an ethyl bridge. These compounds exhibit interesting biological activities. []

3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives

  • Compound Description: This class of compounds is prepared via a one-pot, four-component condensation reaction. They feature a pyrazole-thiazole moiety attached to the pyranone ring system. []
  • Relevance: These derivatives share the same 4-hydroxy-6-methyl-2H-pyran-2-one core with the target compound, 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The key structural difference lies in the substituent at the 3-position, where these derivatives incorporate a complex pyrazole-thiazole system compared to the azetidine ether linkage in the target compound. []

3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one

  • Compound Description: This compound is a key intermediate synthesized by brominating dehydroacetic acid. It serves as a versatile precursor for synthesizing various heterocyclic compounds, including thiazoles, pyridazines, quinoxalines, and benzothiazines. [, ]
  • Relevance: This compound is a direct precursor to several related compounds and exhibits a close structural similarity to the target compound, 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The key difference lies in the substitution at the 3-position, where the related compound has a bromoacetyl group instead of the azetidine ether linkage present in the target compound. [, ]

3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives

  • Compound Description: These derivatives are synthesized through a one-pot, four-component reaction involving bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium acetate. They are characterized by an imidazole ring linked to the pyranone core. []
  • Relevance: Sharing the central 4-hydroxy-6-methyl-2H-pyran-2-one core with the target compound, 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, these derivatives differ in the substituent at the 3-position. They feature an imidazole ring instead of the azetidine ether linkage found in the target compound, highlighting the versatility of the core structure for building diverse chemical entities. []

4-Perfluoroalkylated 2H-Pyran-2-ones Bearing Indole Skeleton

  • Compound Description: This series of compounds, characterized by a perfluoroalkyl group at the 4-position and an indole ring at the 6-position of the pyranone core, are synthesized via a base-promoted cascade process. They are of interest due to the unique properties imparted by the perfluoroalkyl group. []

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

  • Compound Description: This compound serves as a valuable precursor in the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones via a recyclization reaction with primary amines in the presence of an acid catalyst. []

4-Hydroxy-6-methyl-3-[3-(thiophen-2-yl)acryloyl]-2H-pyran-2-one

  • Compound Description: This compound, featuring a thiophene ring linked to the pyranone core via an acryloyl group, exists as an E isomer with respect to the central C=C bond. Its crystal structure reveals planarity due to intramolecular O—H⋯O hydrogen bonding. []

3-((6-aminopyrimidine-2-yl) diazenyl)-4-methoxy-6-methyl-2H-pyran-2-one

  • Compound Description: This azo dye ligand is synthesized by coupling diazotized 2,6-diaminopyrimidine with 4-methoxy-6-methyl-2H-pyran-2-one. It forms complexes with various transition metal ions, including copper (II), nickel (II), cadmium (II), zinc (II), vanadium (IV), and zirconium (IV). []

4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one (compound 6)

  • Compound Description: This molecule was designed as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment. It showed inhibitory activity against HIV-infected CEM cell cultures, although with a high cytostatic effect. It also exhibited activity against L1210 murine leukemia and HeLa cervix carcinoma cells, suggesting potential as an antitumor agent. []
  • Relevance: This compound shares the 6-methyl-2H-pyran-2-one core structure with the target compound, 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The key difference is the substituent at the 4-position, with this compound having a (2-(1H-indol-3-yl)ethyl)amino group compared to the azetidine ether linkage in the target compound. []

6-(1-methyl-1H-indol-3-yl)-2-oxo-4-(perfluoroalkyl)-2H-pyran-5-carbonitrile Derivatives

  • Compound Description: This series of compounds is obtained through a base-promoted cascade reaction involving 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitriles and methyl perfluoroalk-2-ynoates. They are distinguished by the presence of a perfluoroalkyl group at the 4-position and an indole moiety at the 6-position of the pyranone ring. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

  • Compound Description: This compound is synthesized through an environmentally friendly photochemical approach from a 2H-pyran-2-one derivative. The synthesis involves an ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment followed by intramolecular cyclization of an α-hydroxy-1,2-diketone intermediate. []

3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one Derivatives

  • Compound Description: These compounds are synthesized through a two-step multicomponent reaction involving 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-4-hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one and α-bromoketones. The reaction proceeds under mild conditions and provides good to high yields of the desired products. []
  • Compound Description: This series encompasses a variety of compounds derived from 6-acetyl-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine. These derivatives include Schiff's bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-ones, each exhibiting different functionalities and potential applications. []

1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles

  • Compound Description: These compounds are synthesized from arylhydrazones of dehydroacetic acid (DHA) using the Vilsmeier–Haack reaction. The reaction leaves the pyrone moiety of DHA intact while introducing a formyl group at the 4-position of the pyrazole ring. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one

  • Compound Description: This compound is a radiolabeled analog of BMY-22089, a potassium channel opener. The synthesis involves a multi-step process starting from [14C]methyl iodide and features a convergent strategy to introduce the radiolabel efficiently. []

N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides

  • Compound Description: These compounds are the main products of a transformation reaction involving a 2H-pyran-2-one derivative and various heterocyclic hydrazines. The reaction is catalyzed by acidic conditions and leads to the formation of hydrazones at the 5-position of the pyranone ring. []

4-hydroxy-6-methyl-3-(3-phenylthiazolo[2,3c][1,2,4]triazol-5-yl)-2H-pyran-2-ones

  • Compound Description: This series of compounds is synthesized using a one-pot, multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various aromatic carboxylic acids. They feature a thiazole ring fused to a triazole ring, which is further linked to the pyranone core. []

(4-hydroxy-6-phenyl-2-oxo-2H- pyran-3-yl)thiomethanes

  • Compound Description: This series of compounds was designed as novel, nonpeptidic inhibitors of HIV-1 protease (HIV PR). They were designed based on information derived from the X-ray crystal structure of HIV PR complexed with a pyran-2-one inhibitor. []
  • Relevance: This series of compounds are related to 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one through the shared 4-hydroxy-2H-pyran-2-one core structure. They differ in the substituents at the 4- and 6- positions on the pyran-2-one ring. []

7-Hydroxy-4-methyl-2H-chromen-2-one-Derived Thiofibrates

  • Compound Description: Two novel thiofibrates were synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one, one bearing a 1,3,4-oxadiazole and the other a 1,2,4-triazole. These compounds were designed and synthesized for their potential biological activity. []

m-Teraryls

  • Compound Description: This class of compounds, characterized by three aryl groups linked together, was synthesized through a chemoselective ring transformation of 2H-pyran-2-ones using 2-(1-arylethylidene)malononitriles under basic conditions. The reaction offers a simple and efficient method for obtaining diverse m-teraryl derivatives. []
  • Relevance: While not directly containing the 2H-pyran-2-one core, the synthesis of these m-teraryls utilizes 2H-pyran-2-one derivatives as starting materials, highlighting the synthetic utility of this class of compounds in constructing more complex structures. The target compound, 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, represents a potential building block for similar ring transformation reactions, showcasing the versatility of this scaffold in organic synthesis. []

4-Hydroxybenzopyran-2-ones and 4-hydroxycycloalkyl[b]benzopyran- -2-ones

  • Compound Description: This class of compounds, including their sulfonamide derivatives, acts as potent inhibitors of HIV-proteinase. These compounds often feature diverse substituents on the benzopyran-2-one core, modulating their biological activity and physicochemical properties. []
  • Relevance: These compounds are related to 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one through the shared 2H-pyran-2-one core structure. They differ in their substituents, with the benzopyran-2-ones having an additional benzene ring fused to the pyranone ring and various other substitutions. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: This compound is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A). It was identified through parallel synthetic chemistry and structure-based drug design and is currently in clinical trials for the treatment of cognitive disorders. []
  • Relevance: While structurally distinct from 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, PF-04447943 highlights the potential of heterocyclic compounds as therapeutic agents targeting the central nervous system. The presence of the tetrahydro-2H-pyran-4-yl moiety within PF-04447943, although in a different chemical environment compared to the target compound, showcases the relevance of pyran rings in medicinal chemistry. []

3-acetoacetyl-7-methyl-2H,5H pyrano-(4,3b)pyron-2,5-dione

  • Compound Description: This compound is formed unexpectedly during the reaction of 4-hydroxy-6-methyl-2-pyrone with ethyl orthoformiate under heating. Originally, the expected product was 6-methyl-3(4-hydroxy-6-methyl-3(4-hydroxy-6-methyl-2-one-2H-pyron-3-yl)methylene-2(4)3H pyron-2,4-dione. []

4,5-Dihydro-1-(6-methyl-2-oxo-2H-pyran-4-yl)-5-morpholino-ν-triazoles

  • Compound Description: This series of compounds, featuring a triazole ring linked to a pyranone moiety, are key intermediates in the synthesis of pyrano[4,3-b]pyrrol-4(1H)-ones. These compounds demonstrate interesting reactivity and can undergo pyrolysis to yield the desired fused pyran-2-one derivatives. []
  • Compound Description: This group includes a variety of compounds derived from a versatile enaminonitrile, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide. The compounds include pyranones, chromenes, pyridines, coumarins, isoxazoles, pyrazoles, and pyrimidines, all featuring a thiazole moiety. []

3-(3-Methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one Derivatives

  • Compound Description: These derivatives are efficiently synthesized through a one-pot, three-component reaction involving salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine. The reaction proceeds under reflux conditions in the presence of piperidine as a catalyst. []

8-(((4-(((2,3-diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

  • Compound Description: This compound, characterized by its complex structure containing a naphthyridine core, demonstrates potent inhibitory activity against c-Met and c-Kit kinases. []
  • Relevance: While structurally distinct from 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this compound highlights the importance of exploring diverse heterocyclic scaffolds in medicinal chemistry. Both compounds exemplify the potential of such structures in developing novel therapeutic agents. []

trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols

  • Compound Description: These two series of compounds, characterized by fused pyran and pyridine rings, were synthesized and evaluated for their antinociceptive activity and opioid receptor binding profiles. The synthetic strategies involve annulation reactions and manipulation of enamine chemistry. []
  • Relevance: Although structurally distinct from 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, these compounds highlight the relevance of exploring pyran-containing heterocycles for medicinal chemistry applications. The presence of the pyran ring in both series, albeit in a different chemical environment compared to the target compound, emphasizes the versatility of this ring system in drug discovery. []

6-methyl-4H-furo[3,2c]pyran-3,4-dione

  • Compound Description: This compound is synthesized from 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one and serves as a precursor for novel furo[3,2-c]pyran-3,4-dione derivatives. The reaction involves condensation with various aldehydes and ketones to yield the desired products. []

4-[(Z-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

  • Compound Description: This azo ligand, prepared by coupling diazotized 4-aminoantipyrine with triacetic lactone, exhibits tautomerism between its keto and enol forms. It readily forms complexes with various metal ions, including Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). []
  • Relevance: This compound shares the 4-hydroxy-6-methyl-2H-pyran-2-one core with the target compound, 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The key structural difference lies in the substituent at the 3-position, where this compound features a pyrazolone moiety instead of the azetidine ether linkage found in the target compound. []
  • Compound Description: This complex compound is an albumin-conjugated derivative of SN-38, a potent anti-tumor agent. The conjugation aims to improve the pharmacokinetic properties of SN-38. []
  • Relevance: This compound features a tetrahydro-2H-pyran-2-carboxylic acid moiety, demonstrating structural similarity to the 2H-pyran-2-one core of 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. This similarity, despite the significant difference in overall structures, highlights the presence of pyran rings in diverse biologically active molecules. []

Properties

CAS Number

1798677-87-8

Product Name

4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

IUPAC Name

4-[1-(cyclopropanecarbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one

Molecular Formula

C13H15NO4

Molecular Weight

249.266

InChI

InChI=1S/C13H15NO4/c1-8-4-10(5-12(15)17-8)18-11-6-14(7-11)13(16)9-2-3-9/h4-5,9,11H,2-3,6-7H2,1H3

InChI Key

QWZPQGFDNSUSGM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.